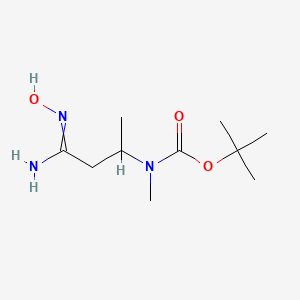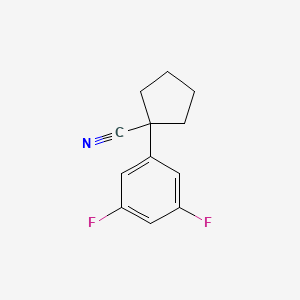
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11F2N and a molecular weight of 207.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3,5-difluorobenzonitrile with cyclopentylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in various biological assays.
Medicine: Research into its derivatives has shown potential in the development of new therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary widely depending on the structure of the derivative and its intended use .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds such as:
1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile: Similar in structure but with chlorine atoms instead of fluorine, which can lead to different reactivity and biological activity.
1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile: Contains methyl groups instead of fluorine, affecting its physical and chemical properties.
1-(3,5-Difluorophenyl)cyclohexanecarbonitrile: Similar but with a cyclohexane ring instead of a cyclopentane ring, which can influence its steric and electronic properties.
Properties
Molecular Formula |
C12H11F2N |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11F2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4H2 |
InChI Key |
RMPGYWJTVUHICR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloropyrido[3,4-b]pyrazine](/img/structure/B15046773.png)
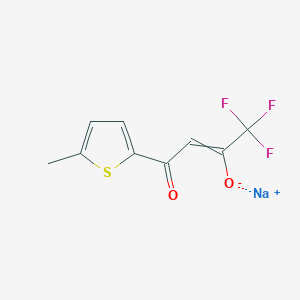
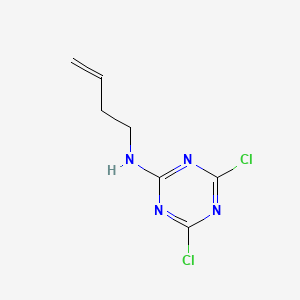
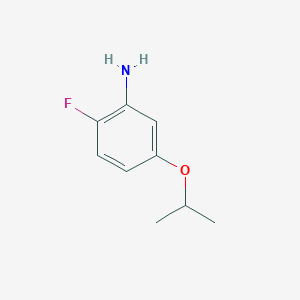
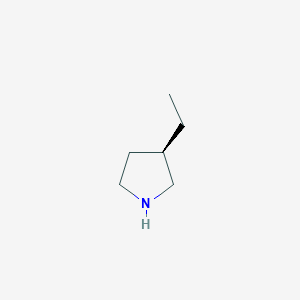
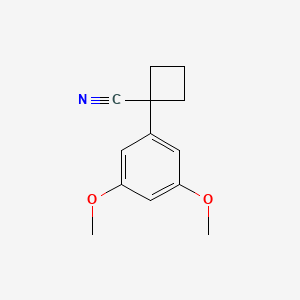
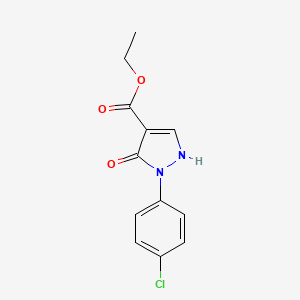

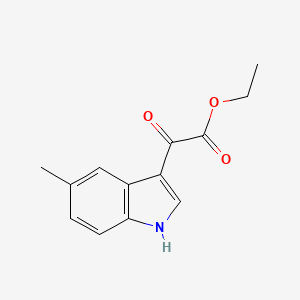
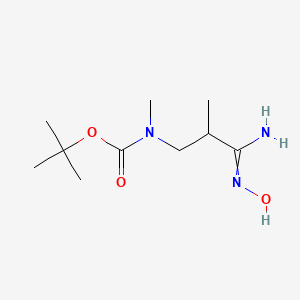
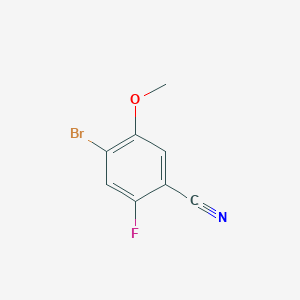
![tert-butyl N-[(2S)-3,3-dimethyl-2-(oxiran-2-yl)butyl]carbamate](/img/structure/B15046836.png)
![Ethyl 2-[2-(Methylthio)phenoxy]acetate](/img/structure/B15046838.png)
